molecular formula C23H28FN5O6 B582591 N'-[(6S,10S)-6-ethyl-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-6,7,9,10-tetrahydropyrimido[1,2-d][1,4]oxazepin-10-yl]-N,N,N'-trimethyloxamide CAS No. 1220510-45-1

N'-[(6S,10S)-6-ethyl-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-6,7,9,10-tetrahydropyrimido[1,2-d][1,4]oxazepin-10-yl]-N,N,N'-trimethyloxamide

Cat. No.: B582591
CAS No.: 1220510-45-1
M. Wt: 489.504
InChI Key: XQOVGKVFKNDBQG-JKSUJKDBSA-N
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Description

N’-[(6S,10S)-6-ethyl-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-6,7,9,10-tetrahydropyrimido[1,2-d][1,4]oxazepin-10-yl]-N,N,N’-trimethyloxamide is a complex organic compound with a unique structure that includes a pyrimido[1,2-d][1,4]oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6S,10S)-6-ethyl-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-6,7,9,10-tetrahydropyrimido[1,2-d][1,4]oxazepin-10-yl]-N,N,N’-trimethyloxamide typically involves multiple steps. The process begins with the preparation of the pyrimido[1,2-d][1,4]oxazepine core, followed by the introduction of the ethyl group, the 4-fluorophenylmethylcarbamoyl group, and the trimethyloxamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[(6S,10S)-6-ethyl-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-6,7,9,10-tetrahydropyrimido[1,2-d][1,4]oxazepin-10-yl]-N,N,N’-trimethyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to high temperatures, and may require inert atmospheres or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

N’-[(6S,10S)-6-ethyl-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-6,7,9,10-tetrahydropyrimido[1,2-d][1,4]oxazepin-10-yl]-N,N,N’-trimethyloxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may have potential as a biochemical probe to study specific biological pathways or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[(6S,10S)-6-ethyl-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-6,7,9,10-tetrahydropyrimido[1,2-d][1,4]oxazepin-10-yl]-N,N,N’-trimethyloxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(6S,10S)-6-ethyl-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-6,7,9,10-tetrahydropyrimido[1,2-d][1,4]oxazepin-10-yl]-N,N,N’-trimethyloxamide include other pyrimido[1,2-d][1,4]oxazepine derivatives, as well as compounds with similar functional groups, such as carbamoyl and oxamide groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique properties and reactivity. This uniqueness could make it particularly valuable for certain applications, such as targeted drug design or specialized industrial processes.

Properties

CAS No.

1220510-45-1

Molecular Formula

C23H28FN5O6

Molecular Weight

489.504

IUPAC Name

N'-[(6S,10S)-6-ethyl-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-6,7,9,10-tetrahydropyrimido[1,2-d][1,4]oxazepin-10-yl]-N,N,N'-trimethyloxamide

InChI

InChI=1S/C23H28FN5O6/c1-5-15-11-35-12-16(28(4)23(34)22(33)27(2)3)19-26-17(18(30)21(32)29(15)19)20(31)25-10-13-6-8-14(24)9-7-13/h6-9,15-16,30H,5,10-12H2,1-4H3,(H,25,31)/t15-,16+/m0/s1

InChI Key

XQOVGKVFKNDBQG-JKSUJKDBSA-N

SMILES

CCC1COCC(C2=NC(=C(C(=O)N12)O)C(=O)NCC3=CC=C(C=C3)F)N(C)C(=O)C(=O)N(C)C

Origin of Product

United States

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